4-Bromo-3,5-dimethylisoxazole

Description

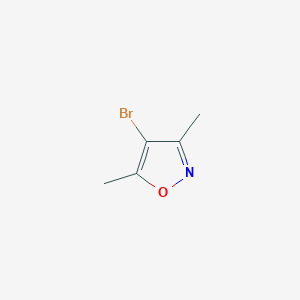

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHZPSUAMYIFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312447 | |

| Record name | 4-Bromo-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10558-25-5 | |

| Record name | 10558-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 4-Bromo-3,5-dimethylisoxazole: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic building block crucial in modern medicinal chemistry and materials science. We will delve into its fundamental properties, validated synthesis protocols, key applications, and essential safety considerations, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

This compound, identified by CAS Number 10558-25-5 , is a halogenated isoxazole derivative.[1][2][3] The isoxazole ring is a well-established pharmacophore, and the strategic placement of a bromine atom at the C4 position renders this molecule an exceptionally useful intermediate for introducing the 3,5-dimethylisoxazole moiety via cross-coupling reactions or for further chemical elaboration.

Its identity and key physical characteristics are summarized below for quick reference and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 10558-25-5 | [1][2] |

| Molecular Formula | C₅H₆BrNO | [1][2] |

| Molecular Weight | 176.01 g/mol | [1][2] |

| Synonyms | 3,5-Dimethyl-4-bromoisoxazole | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 176 °C (lit.)[2][3]; 69-70 °C at 8 mmHg[1] | [1][2][3] |

| Density | 1.478 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.486 (lit.) | [2] |

| Storage Conditions | Store at 2-8°C or under refrigeration | [1][4] |

Synthesis Protocol: Electrophilic Bromination of 3,5-Dimethylisoxazole

The most direct and common synthesis of this compound involves the electrophilic bromination of the parent 3,5-dimethylisoxazole. The C4 position of the isoxazole ring is activated towards electrophilic attack, allowing for regioselective halogenation.

Causality Behind Experimental Choices:

-

Starting Material: 3,5-Dimethylisoxazole is a readily available and stable precursor. Its C-H bond at the 4-position is the most nucleophilic site, directing the electrophile.

-

Brominating Agent: While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred in laboratory settings due to its ease of handling (solid) and ability to provide a low, steady concentration of electrophilic bromine, which minimizes side reactions. A procedure has been documented using a similar halogenating agent, N-iodosuccinimide, to produce the corresponding iodo-compound, and a parallel logic applies for bromination.[2]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is an excellent choice as it readily dissolves the starting materials and facilitates the ionic mechanism of electrophilic substitution without interfering with the reaction.[2]

-

Temperature: Heating the reaction to around 75°C provides the necessary activation energy to overcome the aromaticity of the isoxazole ring and achieve a reasonable reaction rate.[2]

-

Work-up: The aqueous work-up sequence is critical for ensuring product purity. Washing with sodium bicarbonate neutralizes any acidic byproducts. The sodium thiosulfate wash is essential to quench any unreacted bromine. Finally, washing with water and brine removes residual water-soluble impurities before drying and concentration.[2]

Detailed Step-by-Step Synthesis Workflow

The following protocol is adapted from established procedures for the halogenation of 3,5-dimethylisoxazole.[2]

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole (5.3 g, 54.57 mmol) and N,N-Dimethylformamide (DMF, 53 mL).

-

Reagent Addition: To the stirred solution, carefully add N-Bromosuccinimide (NBS) (10.7 g, 60.0 mmol, ~1.1 equivalents) portion-wise. Note: The addition may be mildly exothermic.

-

Reaction: Heat the reaction mixture to 75°C and maintain this temperature for 3 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL).

-

Aqueous Work-up: Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (100 mL)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution (100 mL)

-

Water (2 x 100 mL)

-

Brine (100 mL)

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, can be purified further by vacuum distillation if necessary, yielding a clear liquid. A reported yield for a similar halogenation is in the range of 60-65%.[2]

Synthesis Workflow Diagram

Caption: Key application areas for this compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. The information below is a synthesis from available Safety Data Sheets (SDS). [4][5]

| Hazard Category | Recommendations and Information | Source(s) |

|---|---|---|

| GHS Classification | Data is limited, but related compounds are often classified as harmful if swallowed, and causing skin/eye irritation. Assume similar hazards. | [5][6] |

| Personal Protective Equipment (PPE) | - Eye/Face: Wear tightly fitting safety goggles or a face shield (EN 166).- Skin: Wear impervious, chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing.- Respiratory: Use in a well-ventilated area or fume hood. If exposure limits may be exceeded, use a full-face respirator. | [4][5] |

| Handling | Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Avoid formation of aerosols. Use non-sparking tools. | [3][4] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is refrigerated (2-8°C). Protect from light. Incompatible with strong oxidizing agents, acid chlorides, and metals. | [1][4] |

| Fire-Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus (SCBA) if necessary. | [4][5] |

| Toxicology & Ecology | No comprehensive toxicological or ecological data is available. The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. | [4][5]|

Trustworthiness through Self-Validation: The lack of extensive toxicological data necessitates a cautious approach. The recommended PPE and handling procedures are standard best practices for novel or under-characterized chemical reagents, providing a robust system of protection against unknown hazards. Always consult the most recent SDS from your supplier before use.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its value is defined by the combination of a biologically relevant isoxazole core and a synthetically versatile bromine handle. From pioneering new epigenetic therapies to developing advanced materials, its utility is broad and well-established. Adherence to the detailed synthesis and safety protocols outlined in this guide will enable researchers to leverage the full potential of this powerful chemical building block safely and effectively.

References

-

Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

-

Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. National Center for Biotechnology Information. [Link]

-

Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC. National Center for Biotechnology Information. [Link]

-

Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dimethylisoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Heterocycle

4-Bromo-3,5-dimethylisoxazole (CAS No. 10558-25-5) is a halogenated heterocyclic compound that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromine atom on the isoxazole core, makes it a versatile building block for creating more complex molecules through various cross-coupling reactions and functional group transformations. Isoxazole derivatives are integral scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties. Consequently, a thorough understanding of the fundamental physical properties of this compound is not merely academic; it is a critical prerequisite for its effective and efficient use in reaction design, process scale-up, and formulation development within the pharmaceutical and materials science sectors. This guide provides a consolidated overview of its key physicochemical characteristics and the robust experimental methodologies required for their validation.

Core Physicochemical Properties

The fundamental physical constants of this compound define its behavior in a laboratory setting. These properties are essential for everything from calculating molar quantities to designing purification strategies. The compound presents as a clear, colorless to light yellow liquid at ambient temperature.[1]

It is critical to note that several commercial databases erroneously list a melting point of 176°C.[2] This value is identical to the cited atmospheric boiling point and is inconsistent with the compound's observed liquid state at room temperature. This is a common data entry error where the boiling point has been duplicated in the melting point field. The compound should be treated as a liquid with a high boiling point.

| Property | Value | Source(s) |

| CAS Number | 10558-25-5 | [2][3] |

| Molecular Formula | C₅H₆BrNO | [2][3] |

| Molecular Weight | 176.01 g/mol | [3][4] |

| Appearance | Colorless to Light Yellow Liquid | [1] |

| Boiling Point | 176 °C (at 760 mmHg) | |

| 69-70 °C (at 8 mmHg) | ||

| Density | 1.478 g/mL (at 25 °C) | |

| Refractive Index (n²⁰/D) | 1.486 |

Solubility Profile: A Practical Assessment

While quantitative solubility data is not widely published, practical insights can be gleaned from documented synthetic procedures. In a typical workup following its synthesis, this compound is diluted with ethyl acetate and washed with various aqueous solutions, including saturated sodium bicarbonate and brine.

This procedural evidence strongly indicates that the compound is:

-

Soluble in common organic solvents like ethyl acetate.

-

Poorly soluble or immiscible with water and aqueous solutions.

Expert Rationale: This solubility profile is consistent with its molecular structure—a largely nonpolar heterocyclic core with no readily ionizable protons or hydrogen bond-donating groups. This makes it well-suited for reactions in organic media and allows for straightforward purification via extraction, where it will preferentially partition into the organic phase.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. The presence of a single bromine atom is uniquely identifiable due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments. The GC-MS data for this compound confirms the expected molecular weight.[5][6]

-

Expected Molecular Ion (M⁺): A doublet of peaks at m/z 175 and 177, with approximately equal intensity, corresponding to [C₅H₆⁷⁹BrNO]⁺ and [C₅H₆⁸¹BrNO]⁺.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. A Certificate of Analysis for a commercial sample of this compound confirms that its IR spectrum is consistent with its structure.[1] The expected characteristic absorption bands for this compound include:

-

~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

-

~1600-1650 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1400-1450 cm⁻¹: C=C stretching of the isoxazole ring.

-

~1000-1300 cm⁻¹: C-O stretching within the ring.

-

~500-600 cm⁻¹: C-Br stretching, typically found in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very simple due to the molecule's symmetry.

-

δ ≈ 2.2-2.5 ppm (Singlet, 3H): Protons of the methyl group at position 3.

-

δ ≈ 2.2-2.5 ppm (Singlet, 3H): Protons of the methyl group at position 5.

-

Expert Rationale: The two methyl groups are in slightly different chemical environments (one adjacent to the nitrogen, one to the oxygen of the isoxazole ring) and may appear as two distinct singlets with very similar chemical shifts, or potentially as a single singlet if the environmental difference is negligible at the spectrometer's resolution.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals, one for each carbon atom in the unique environments.

-

δ ≈ 10-15 ppm: Carbon of the C3-methyl group.

-

δ ≈ 10-15 ppm: Carbon of the C5-methyl group.

-

δ ≈ 95-105 ppm: Brominated C4 carbon. Its chemical shift is significantly influenced by the attached bromine.

-

δ ≈ 160-165 ppm: C3 ring carbon.

-

δ ≈ 165-170 ppm: C5 ring carbon.

-

Experimental Protocols for Physical Property Determination

To ensure the highest degree of accuracy and reproducibility, standardized protocols must be employed for the determination of physical properties. The following methods are standard in organic chemistry laboratories and are directly applicable to this compound.

Boiling Point Determination (Microscale Method via Thiele Tube)

This method is ideal for determining the boiling point with a small sample volume (<0.5 mL), conserving valuable material.[8]

Methodology:

-

Preparation: Secure a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.

-

Sample Addition: Add 10-15 drops of this compound into the test tube.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.[9]

-

Apparatus Assembly: Clamp a Thiele tube and place the thermometer assembly into it, ensuring the sample is below the top arm of the Thiele tube and the rubber band is well above the mineral oil level.[10]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[8] Convection currents will ensure uniform heating of the oil bath.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[9]

Expert Rationale: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure. The rapid bubble stream indicates the vapor pressure has exceeded the external pressure. Upon cooling, the precise moment the liquid re-enters the capillary signifies that the vapor pressure inside the capillary is equal to the atmospheric pressure—the definition of the boiling point. This endpoint is sharper and more reliable than observing the onset of boiling.[8]

Caption: Workflow for micro boiling point determination.

Density Determination (Pycnometer Method)

The use of a pycnometer, a glass flask with a precisely known volume, provides a highly accurate method for determining the density of a liquid.[12]

Methodology:

-

Tare Mass: Thoroughly clean and dry a pycnometer and weigh it on an analytical balance. Record this mass as m₁.

-

Calibration (with Water): Fill the pycnometer with deionized water and place it in a thermostatic bath at a known temperature (e.g., 25.0 °C) until thermal equilibrium is reached. Ensure the capillary top is seated correctly and any excess water is removed. Dry the exterior and weigh the filled pycnometer. Record this mass as m₂.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, thermalize to the same temperature, dry the exterior, and weigh. Record this mass as m₃.

-

Calculation:

-

Calculate the volume of the pycnometer (V): V = (m₂ - m₁) / ρwater (where ρwater at 25.0 °C is 0.99704 g/cm³).

-

Calculate the density of the sample (ρsample): ρsample = (m₃ - m₁) / V.

-

Expert Rationale: This method is superior to simply using a graduated cylinder because it relies on mass measurements, which are inherently more precise than volume readings on graduated glassware.[13] By first calibrating the exact volume of the pycnometer with a standard of known density (water), systematic errors in the flask's stated volume are eliminated, leading to a highly accurate final density value.[14]

Caption: Workflow for density determination using a pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable constant for identifying pure liquids. The Abbe refractometer is the standard instrument for this measurement.[15][16]

Methodology:

-

Calibration Check: Turn on the refractometer's light source. Open the prisms and clean both surfaces with a soft tissue dampened with ethanol or isopropanol, then allow to dry. Place a few drops of distilled water (n²⁰/D = 1.3330) onto the lower prism. Close the prisms gently.[17]

-

Focus: Look through the eyepiece and turn the large adjustment knob until the light and dark fields are visible. Rotate the compensator dial to eliminate any color fringe, creating a sharp, achromatic boundary line.

-

Adjust and Read: Adjust the main knob to center the boundary line precisely on the crosshairs. Press the display switch (if applicable) and read the refractive index. If it deviates from the standard, adjust the calibration screw as per the instrument's manual.

-

Sample Measurement: Clean the prisms thoroughly and allow them to dry. Apply 2-3 drops of this compound to the lower prism and close it.

-

Record Data: Repeat steps 2 and 3 for the sample. Record the refractive index and the temperature, as this value is temperature-dependent.[18]

Expert Rationale: The Abbe refractometer works on the principle of total internal reflection at the interface between the prism (of high refractive index) and the sample (of lower refractive index).[19] The instrument measures the critical angle at which this occurs, which is directly related to the sample's refractive index. Calibrating with a known standard like distilled water ensures the measurement's accuracy by correcting for any instrumental drift. Ensuring a sharp, achromatic boundary line is crucial for precision, as color dispersion (rainbow effect) can lead to an ambiguous reading.[17]

Caption: Workflow for refractive index measurement.

Safe Handling and Storage

As a laboratory chemical, proper handling and storage of this compound are essential for safety.

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C, indicating refrigeration is required to maintain long-term stability and purity.

References

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

-

Abbe's Refractometer Operational SOP. (2019, December 28). WebofPharma. [Link]

-

SOP Abbe Refractometer DR-A1-Plus. Scribd. [Link]

-

Determination of Boiling Point (B.P). Vijay Nazare, Weebly. [Link]

-

ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. ResearchGate. [Link]

-

Operating Instructions for Abbé Refractometers. (2009, August 11). Truman ChemLab. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

Melting Point: Using the Thiele Tube. Timstar. [Link]

-

1 density determination by pycnometer. Univerza v Ljubljani. [Link]

-

TECH Brief 12 – The determination of density of liquids using a pycnometer. Allan Fraser and Associates. [Link]

-

Determination of Specific Gravity and Density. The Japanese Pharmacopoeia. [Link]

-

Specialized test procedure—Procedure for density determination. (2017, June 5). Government of Canada. [Link]

-

Standard operating procedure for Refractometer. BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]

-

CNS STANDARD OPERATING PROCEDURE 127 MET-9, Abbe 3-L Refractometer. (2012, April 27). Harvard University. [Link]

-

This compound - SpectraBase. Wiley. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. echemi.com [echemi.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound - [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(10558-25-5) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. researchgate.net [researchgate.net]

- 11. timstar.co.uk [timstar.co.uk]

- 12. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]

- 13. ised-isde.canada.ca [ised-isde.canada.ca]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Abbe’s Refractometer Operational SOP [webofpharma.com]

- 16. scribd.com [scribd.com]

- 17. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 18. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 19. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

4-Bromo-3,5-dimethylisoxazole: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Importance of 4-Bromo-3,5-dimethylisoxazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. Among these, this compound has emerged as a cornerstone scaffold, prized for its unique combination of structural rigidity, synthetic versatility, and inherent bioactivity. This technical guide provides an in-depth exploration of this key intermediate, offering field-proven insights into its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in the generation of potent bromodomain inhibitors. With a molecular weight of 176.01 g/mol and the chemical formula C₅H₆BrNO, this compound serves as a critical launchpad for complex molecular architectures.[1][2][3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its effective application in a research setting. This compound is typically a clear, colorless to light yellow liquid, a physical state that lends itself to a variety of reaction conditions.[2] Key physicochemical data are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 176.01 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₆BrNO | [1][2][3][4] |

| CAS Number | 10558-25-5 | [1][2][3] |

| Density | 1.478 g/mL at 25 °C | [1] |

| Boiling Point | 176 °C | [1] |

| Refractive Index | n20/D 1.486 | [1] |

Spectroscopic Characterization

The structural integrity of this compound is unequivocally confirmed through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Two singlets are typically observed, corresponding to the two methyl groups at the C3 and C5 positions of the isoxazole ring. The absence of a proton at the C4 position is a key indicator of successful bromination. While slight variations in chemical shifts can occur depending on the solvent used, the two methyl proton signals are generally found in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key resonances include those for the two methyl carbons, the quaternary carbons of the isoxazole ring (C3 and C5), and the brominated C4 carbon. The chemical shift of the C4 carbon is significantly influenced by the electronegative bromine atom.

Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound is most commonly achieved through the electrophilic bromination of its precursor, 3,5-dimethylisoxazole. The choice of N-Bromosuccinimide (NBS) as the brominating agent is a strategic one, as it provides a controlled, slow release of bromine, minimizing the formation of polybrominated byproducts.

Caption: A generalized workflow for the synthesis of this compound.

Detailed, Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole. Subsequently, add N-Bromosuccinimide (NBS) and dimethylformamide (DMF) as the solvent. The use of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the reactants and facilitates the ionic mechanism of the reaction.[3]

-

Reaction Progression: The reaction mixture is heated to approximately 75°C and stirred for several hours.[3] Heating is necessary to overcome the activation energy for the electrophilic substitution on the electron-rich isoxazole ring. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent, typically ethyl acetate. This is followed by a series of aqueous washes. A wash with a saturated sodium bicarbonate solution neutralizes any acidic byproducts. A subsequent wash with sodium thiosulfate solution is employed to quench any unreacted bromine. Finally, washing with water and brine removes residual salts and DMF.[3]

-

Purification: The organic layer is dried over an anhydrous drying agent such as sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved through vacuum distillation or column chromatography to afford this compound in high purity.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in the synthetic handles it possesses. The bromine atom at the C4 position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. Concurrently, the isoxazole ring itself can act as a bioisostere for other chemical groups, a strategy frequently employed in drug design.

A Key Building Block for Bromodomain Inhibitors

A particularly impactful application of this compound is in the synthesis of inhibitors for bromodomain and extra-terminal domain (BET) proteins. BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer. The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, the natural ligand for bromodomains.

Caption: Synthetic utility of this compound in generating bromodomain inhibitors.

The bromine atom on the this compound scaffold provides a convenient point for diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or copper-catalyzed reactions like the Ullmann condensation. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in the optimization of lead compounds in drug discovery programs.

Versatility in Organic Synthesis

Beyond its role in medicinal chemistry, this compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for its incorporation into larger, more complex molecules for applications in materials science and agrochemicals.[2]

Conclusion

This compound is a molecule of significant strategic value to the modern research scientist. Its well-defined physicochemical properties, straightforward and scalable synthesis, and, most importantly, its synthetic versatility make it an indispensable building block. The ability to leverage the reactivity of the bromo substituent through robust and well-established cross-coupling methodologies, combined with the inherent bioactivity of the 3,5-dimethylisoxazole core, ensures its continued and expanding role in the development of innovative pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of this key chemical entity, grounded in both theoretical principles and practical, field-tested applications.

References

-

13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Accessed January 9, 2026. [Link]

- Wiley-VCH 2007 - Supporting Information. Wiley-VCH. Accessed January 9, 2026.

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 9, 2026. [Link]

-

Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. Accessed January 9, 2026. [Link]

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 9, 2026. [Link]

- 3 - Supporting Inform

- 1 - Supporting Inform

-

1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Human Metabolome Database. Accessed January 9, 2026. [Link]

-

Electronic Supporting Information. The Royal Society of Chemistry. Accessed January 9, 2026. [Link]

-

database C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Accessed January 9, 2026. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 4-Bromo-3,5-dimethylisoxazole in Modern Chemistry

This compound is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science.[1] Its unique structural features, including the isoxazole core and the reactive bromine atom, make it an attractive starting material for the synthesis of a wide array of more complex molecules with diverse biological activities and material properties. The 3,5-dimethylisoxazole moiety itself is recognized as an effective mimic for acetylated lysine, leading to its use in the development of potent bromodomain inhibitors, which are promising therapeutic agents for cancer and inflammatory diseases. The presence of the bromine atom at the 4-position provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering practical insights for researchers engaged in drug discovery and materials innovation.

Synthesis of this compound: An Electrophilic Bromination Approach

The most common and efficient method for the synthesis of this compound is through the electrophilic bromination of the readily available starting material, 3,5-dimethylisoxazole. This reaction proceeds via an electrophilic aromatic substitution-like mechanism, where the isoxazole ring, being an electron-rich heterocycle, is susceptible to attack by an electrophilic bromine source.

Reaction Mechanism:

The bromination of 3,5-dimethylisoxazole is a classic example of an electrophilic substitution on a heterocyclic aromatic system. The reaction is typically carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.

Sources

4-Bromo-3,5-dimethylisoxazole NMR and mass spectrometry data

This protocol is a standard starting point and may require optimization for specific instrumentation and analytical goals. [18][19]

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Restek. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

-

MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

-

National Center for Biotechnology Information. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]

-

ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

-

University College London. Sample Preparation. [Link]

-

pubs.acs.org. NMR Chemical Shifts. [Link]

-

ResearchGate. Determination of regioisomers by EI (electron ionization) mass spectrometry. [Link]

-

ResearchGate. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. [Link]

-

University of Cambridge. NMR Sample Prepara-on. [Link]

-

U.S. Environmental Protection Agency. EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]

-

Wiley Online Library. Supporting Information for "Self-Assembly of a Pd(II)-Coordinated M24L48 Sphere". [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 10558-25-5 [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. researchgate.net [researchgate.net]

- 9. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. sites.bu.edu [sites.bu.edu]

Navigating the Uncharted Waters of Solubility: A Technical Guide to 4-Bromo-3,5-dimethylisoxazole in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Critical Physicochemical Parameter.

In the landscape of pharmaceutical research and novel material development, understanding the solubility of a lead compound is not merely a preliminary step but a cornerstone of its entire development trajectory. The solubility profile of a molecule dictates its bioavailability, dictates the choice of solvents for synthesis and purification, and profoundly influences formulation strategies. This guide delves into the solubility of a particularly interesting building block: 4-Bromo-3,5-dimethylisoxazole.

While this versatile compound holds significant promise in medicinal chemistry and materials science, a conspicuous gap exists in the readily available scientific literature regarding its quantitative solubility in common organic solvents. This guide, therefore, takes a two-pronged approach. Firstly, it provides a theoretical framework to predict the solubility behavior of this compound based on its physicochemical properties and by drawing parallels with its parent compound, 3,5-dimethylisoxazole. Secondly, and more critically, it equips the researcher with robust, step-by-step experimental protocols to determine these crucial solubility parameters in-house, transforming an unknown into a known and empowering further research and development.

Section 1: The Molecule in Focus - Physicochemical Characteristics

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in solution. This compound (CAS No: 10558-25-5) is a halogenated heterocyclic compound with the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrNO | [1] |

| Molecular Weight | 176.01 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 176 °C (lit.) | [3] |

| Density | 1.478 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.486 (lit.) |

The presence of the isoxazole ring, with its nitrogen and oxygen heteroatoms, introduces polarity to the molecule. However, the two methyl groups and the bromine atom contribute to its lipophilic character. This duality is key to understanding its solubility.

Section 2: Predicting Solubility - A Logic-Driven Approach

In the absence of direct experimental data, we can formulate a hypothesis based on the principle of "like dissolves like" and by examining the known solubility of its structural analog, 3,5-dimethylisoxazole.

The parent compound, 3,5-dimethylisoxazole, is reported to be soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[4] This suggests that the isoxazole core and the methyl groups favor interactions with polar and moderately polar organic solvents.

The introduction of a bromine atom at the 4-position of the isoxazole ring in this compound is expected to influence its solubility in several ways:

-

Increased Molecular Weight and Van der Waals Forces: The heavier bromine atom increases the overall molecular weight and the strength of van der Waals forces, which could slightly decrease solubility in very non-polar solvents compared to its non-brominated counterpart.

-

Polarizability: Bromine is a polarizable atom, which can lead to stronger induced dipole-dipole interactions with polarizable solvents.

-

Minimal Change in Polarity: While bromine is electronegative, its effect on the overall polarity of the molecule might be less pronounced than the inherent polarity of the isoxazole ring.

Based on these considerations, we can predict the following general solubility trend for this compound:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols like methanol and ethanol. The synthesis of this compound often utilizes DMF as a solvent, which strongly suggests good solubility.[3]

-

Good to Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane. Its use in extraction with ethyl acetate during synthesis supports this prediction.[3]

-

Lower Solubility: Expected in non-polar solvents like hexane and toluene.

-

Very Low Solubility: Predicted in water, following the trend of its parent compound.

The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility.

Caption: Predicted solubility of this compound.

Section 3: Experimental Determination of Solubility - A Practical Guide

Theoretical predictions provide a valuable starting point, but for definitive data, experimental determination is paramount. The following section outlines a detailed protocol for determining the solubility of this compound, a liquid at room temperature, in various organic solvents. This method is based on the widely accepted equilibrium solubility method.[5]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMF, DMSO) of high purity.

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Vortex mixer

-

Positive displacement micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Volumetric flasks and appropriate glassware for standard preparation.

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Into a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

To each vial, add an excess amount of this compound. An excess is visually confirmed by the presence of a separate liquid phase of the solute at the bottom of the vial even after vigorous mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow for initial phase separation.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solute from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a positive displacement micropipette. Be cautious not to disturb the undissolved solute layer.

-

-

Sample Preparation for Analysis:

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter compatible with the organic solvent into a clean vial. This removes any remaining microscopic undissolved droplets.

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Analytical Method and Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.

-

Analyze the calibration standards and the diluted sample by a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of this compound in the organic solvent using the following formula:

S (mg/mL) = Cdiluted × Dilution Factor

Where:

-

Cdiluted is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

-

Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken for dilution.

-

Section 4: Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents, while not readily documented, is a parameter that can be systematically and reliably determined. By combining a theoretical understanding of its physicochemical properties with the robust experimental protocol outlined in this guide, researchers can confidently generate the necessary data to advance their projects. This in-depth knowledge of solubility will not only facilitate smoother synthesis and purification processes but also lay a solid foundation for the successful formulation and application of this promising heterocyclic compound in the fields of drug discovery and materials science. The principles and methodologies presented herein are designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.

References

-

3,5-dimethylisoxazole - Solubility of Things. [Link]

-

Predicting Solubility - Rowan Scientific. [Link]

-

Solubility prediction - Chemaxon's Solubility Predictor. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. [Link]

-

Tools-Computational Pharmaceutics Group. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

List of Popular Software Packages for Solubility Prediction - ResearchGate. [Link]

-

The Experimental Determination of Solubilities - ResearchGate. [Link]

-

Solubility of Organic Compounds. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]

-

The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - OUCI. [Link]

-

Isoxazole - Solubility of Things. [Link]

-

4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions | Request PDF - ResearchGate. [Link]

-

Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. [Link]

-

3,5-dimethyl isoxazole, 300-87-8 - The Good Scents Company. [Link]

-

Solubility and Decomposition of Organic Compounds in Subcritical Water - MDPI. [Link]

-

The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. [Link]

-

Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. [Link]

-

Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

4-Bromoisoxazole | C3H2BrNO | CID 3862248 - PubChem - NIH. [Link]

-

Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Isoxazole Ring in 4-Bromo-3,5-dimethylisoxazole

This guide provides a comprehensive exploration of the chemical reactivity of 4-bromo-3,5-dimethylisoxazole, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction lists to explain the underlying principles governing the molecule's behavior. We will dissect the reactivity stemming from the C4-bromo substituent and the inherent chemistry of the isoxazole core, including its propensity for ring-opening reactions. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Chemical Landscape of the Isoxazole Ring

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique set of electronic and chemical properties.[1][2] While considered aromatic, the isoxazole ring possesses a relatively weak N-O bond, which serves as a latent point of reactivity, enabling a variety of ring-opening and transformation reactions.[1][3] In 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3]

This compound leverages this inherent reactivity. The bromine atom at the activated C4 position serves as an excellent leaving group and a handle for transition metal-catalyzed cross-coupling reactions. The methyl groups at C3 and C5 provide stability and influence the electronic nature of the ring. This combination makes the title compound a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[4] The 3,5-dimethylisoxazole moiety itself has been identified as an effective mimic for acetyl-lysine, leading to its use in the development of bromodomain ligands and inhibitors.[5][6][7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 10558-25-5 | [8][9] |

| Molecular Formula | C₅H₆BrNO | [9][10] |

| Molecular Weight | 176.01 g/mol | [9][10] |

| Appearance | Clear colorless to light yellow liquid | [8] |

| Boiling Point | 176 °C (lit.) | [8][9] |

| Density | 1.478 g/mL at 25 °C (lit.) | [8][9] |

| Refractive Index | n20/D 1.486 (lit.) | [8][9] |

Synthesis of this compound

The primary route to this compound is the direct electrophilic halogenation of the parent 3,5-dimethylisoxazole. The C4 position is preferentially attacked due to the directing effects of the C3/C5 methyl groups and the ring oxygen, which increase its nucleophilicity.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. A halogenating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is activated to generate an electrophilic bromine species. This electrophile is attacked by the electron-rich π-system of the isoxazole ring at the C4 position, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of the C4 position by a base restores the aromaticity of the ring, yielding the final product.

Caption: Mechanism of Electrophilic Bromination at C4.

Experimental Protocol: Bromination of 3,5-Dimethylisoxazole

The following protocol is adapted from established procedures for the synthesis of this compound.[8]

Materials:

-

3,5-Dimethylisoxazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole and DMF.

-

Slowly add N-Bromosuccinimide to the stirred solution at room temperature.

-

Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, sodium thiosulfate solution, water, and finally brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by vacuum distillation to yield this compound as a clear liquid.[8]

Reactivity at the C4-Position: The Role of the Bromo Substituent

The carbon-bromine bond at the C4 position is the primary site for functionalization via cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds under relatively mild conditions.[11][12] The general utility of this substrate in coupling reactions is demonstrated by its use in the preparation of advanced intermediates for medicinal chemistry.[7][9]

Mechanism: The General Catalytic Cycle These reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[11][12]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the isoxazole, forming a Pd(II) intermediate.

-

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide.[13]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

Caption: Generalized Catalytic Cycle for Pd-Cross-Coupling.

Experimental Protocol: Representative Suzuki Coupling This generalized protocol is based on standard conditions for Suzuki-Miyaura coupling of aryl bromides.[14][15]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Pd(PPh₃)₄ (0.02-0.05 eq)

-

2M Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

-

Toluene/Ethanol mixture

Procedure:

-

In an argon-flushed flask, dissolve this compound, the arylboronic acid, and the palladium catalyst in the solvent mixture.

-

Add the aqueous Na₂CO₃ solution and heat the mixture to 80-90 °C under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion (typically 6-24 hours), cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the 4-aryl-3,5-dimethylisoxazole product.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic substitution of the bromine atom is generally challenging. The isoxazole ring is not strongly electron-deficient, which is a prerequisite for the classical addition-elimination SNAr mechanism that proceeds through a stabilized Meisenheimer intermediate.[16][17] Without potent electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, this pathway is energetically unfavorable.[18] Consequently, reactions with common nucleophiles often require harsh conditions (high temperatures, strong bases) and may result in low yields or complex product mixtures, potentially involving ring-opening pathways.

Reactivity of the Isoxazole Nucleus

Beyond the chemistry of the C4-bromo substituent, the isoxazole ring itself possesses unique reactivity, most notably its susceptibility to ring cleavage.

Metalation

While electrophilic substitution is directed to C4, other positions on the ring can be functionalized through metalation, primarily directed lithiation. Treatment of 3,5-dimethylisoxazole with a strong base like n-butyllithium can lead to deprotonation at the C4 position. The resulting 4-lithioisoxazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.[19] This provides an alternative strategy for C4-functionalization.

Ring-Opening Reactions

The cleavage of the weak N-O bond is a hallmark of isoxazole chemistry, providing a powerful tool for synthetic transformations.[20][21] This reaction unmasks a β-amino enone or related functionality, which can be used to construct a variety of acyclic and heterocyclic systems.[3]

Reductive N-O Bond Cleavage The most common method for isoxazole ring opening is catalytic hydrogenation. Using catalysts like Raney Nickel or Palladium on carbon, the N-O bond is reductively cleaved to afford a β-amino enone.[3][22] This transformation is highly efficient and serves as a synthetic equivalent of a 1,3-dicarbonyl synthon.

Sources

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 10558-25-5 [m.chemicalbook.com]

- 9. This compound 95 10558-25-5 [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. nobelprize.org [nobelprize.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic substitution reactions of 4-Bromo-3,5-dimethylisoxazole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-3,5-dimethylisoxazole

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic substitution reactivity of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research.[1] Isoxazoles are known to undergo electrophilic substitution predominantly at the C4 position.[2] However, the presence of a bromine atom at this electronically preferred site fundamentally alters the molecule's reactivity profile. This document explores the electronic landscape of the substituted isoxazole ring, delineates the mechanistic pathways of key electrophilic substitution reactions, and provides validated experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and manipulate this versatile chemical scaffold.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to act as a bioisostere for other functional groups and its participation in crucial binding interactions.[3][4] 3,5-Dimethylisoxazole, in particular, has been identified as an effective mimic for acetylated lysine, making it a valuable scaffold for developing inhibitors of bromodomains, an important class of epigenetic targets.[3]

This compound serves as a pivotal building block.[1] Its structure combines the biologically relevant 3,5-dimethylisoxazole core with a halogen at the C4 position. This bromine atom not only influences the electronic properties of the ring but also provides a reactive handle for subsequent functionalization, most notably through palladium-catalyzed cross-coupling reactions.[5][6] Understanding its behavior in electrophilic substitution reactions is therefore critical for its strategic deployment in complex molecule synthesis.

Electronic Structure and Reactivity of the Isoxazole Ring

Electrophilic substitution on an aromatic or heteroaromatic ring is governed by the electron density of the ring system and the directing effects of its substituents.[7] In the case of 3,5-dimethylisoxazole, the situation is nuanced. The ring is considered electron-deficient compared to benzene due to the electronegativity of the nitrogen and oxygen atoms. However, computational and experimental studies show that the C4 position is the most nucleophilic and thus the primary site of electrophilic attack.[2][8] This is due to the directing effects of the two methyl groups and the ability of the heteroatoms to stabilize the cationic intermediate (Wheland intermediate) formed upon attack at C4.

The introduction of a bromine atom at the C4 position, yielding the topic molecule, has two major consequences:

-

Steric Hindrance: The bromine atom physically occupies the most reactive site, preventing direct substitution there.

-

Electronic Deactivation: As a halogen, bromine is an electron-withdrawing group by induction, further deactivating the already somewhat electron-poor isoxazole ring towards electrophilic attack.

Therefore, any further electrophilic substitution on the this compound ring is expected to be significantly more challenging than on its non-brominated parent and would require forcing conditions. The likely, albeit difficult, targets for substitution would be the less-activated C3 and C5 positions, though side-chain reactions on the methyl groups could also occur under certain conditions.

Caption: Electrophilic attack on 3,5-dimethylisoxazole preferentially occurs at the C4 position.

Key Electrophilic Substitution Reactions

Given the deactivated nature of the this compound ring, electrophilic substitution reactions are not trivial. The following sections discuss the feasibility and mechanistic considerations for major reaction classes.

Nitration

Nitration is one of the most common electrophilic aromatic substitution reactions.[9] For a deactivated substrate like this compound, strong nitrating agents are required. The nitration of the parent 3,5-dimethylisoxazole to yield the 4-nitro derivative proceeds in high yield using reagents like tetramethylammonium nitrate in triflic anhydride or a mixture of nitric and sulfuric acids.[8][10]

Attempting to nitrate this compound would likely require harsh conditions, such as fuming nitric acid in concentrated sulfuric acid at elevated temperatures. The reaction would be slow, and the primary product would be the result of ipso-substitution (replacement of the bromine atom) to form 4-nitro-3,5-dimethylisoxazole, rather than substitution at a new position. Direct nitration at C3 or C5 is highly unlikely due to the ring's deactivation.

Halogenation

Further halogenation of the isoxazole ring is improbable. The C4 position is already occupied, and the deactivating effect of the existing bromine atom makes the ring resistant to attack by electrophilic halogenating agents like Br₂/FeBr₃ or Cl₂/FeCl₃.[9][11] Under radical conditions (e.g., NBS with a radical initiator), substitution on the methyl groups is a more likely outcome.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are notoriously difficult on electron-deficient heterocyclic rings.[12][13] The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃) which can complex with the nitrogen atom of the isoxazole ring. This complexation further deactivates the ring, effectively shutting down the reaction. Therefore, standard Friedel-Crafts alkylation or acylation of this compound is not considered a viable synthetic route.[14]

Caption: Predicted outcomes for electrophilic substitution reactions on this compound.

Experimental Protocols

Synthesis of Starting Material: this compound

The starting material is readily prepared by the direct bromination of 3,5-dimethylisoxazole. While various brominating agents can be used, N-Bromosuccinimide (NBS) in a suitable solvent is a common and effective choice. An alternative synthesis using N-iodosuccinimide to produce the 4-iodo analogue has also been reported, followed by a halogen exchange, but direct bromination is more straightforward.[15]

Protocol for Bromination of 3,5-Dimethylisoxazole:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole (1.0 eq).[16]

-

Solvent: Dissolve the starting material in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 - 1.2 eq) portion-wise to the solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure this compound.[15]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10558-25-5 | [15] |

| Molecular Formula | C₅H₆BrNO | |

| Molecular Weight | 176.01 g/mol | |

| Boiling Point | 176 °C | |

| Density | 1.478 g/mL at 25 °C | |

| Refractive Index | n20/D 1.486 |

Protocol for Ipso-Nitration

The following is a representative protocol for the likely ipso-substitution reaction.

-

Setup: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Reagent Addition: Slowly add this compound (1.0 eq) to the sulfuric acid with stirring.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature or warm gently (e.g., 50-60 °C) for several hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain 4-nitro-3,5-dimethylisoxazole.

Caption: Workflow for the synthesis of this compound.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility, primarily serving as a precursor for more complex structures via cross-coupling reactions at the C4-Br bond. This guide establishes that the molecule is highly resistant to further electrophilic substitution on the isoxazole ring due to the steric hindrance and electronic deactivation imparted by the C4-bromo substituent. Standard reactions like halogenation and Friedel-Crafts acylation are largely unviable. Nitration may proceed under harsh conditions, but the dominant pathway is expected to be ipso-substitution, replacing the bromine atom. Researchers aiming to functionalize the isoxazole core of this molecule should look beyond electrophilic substitution and instead leverage the versatile C-Br bond for metal-catalyzed transformations.

References

-

Badorrey, R., et al. (2014). Ruthenium-catalyzed cycloadditions of 1-haloalkynes with nitrile oxides and organic azides: synthesis of 4-haloisoxazoles and 5-halotriazoles. PubMed. Available from: [Link]

-

Finton, K. A., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available from: [Link]

-

Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available from: [Link]

-

Reddit. (2023). How is isoxazole substituted at the 4-position? r/OrganicChemistry. Available from: [Link]

-

ResearchGate. Direct nitration of five membered heterocycles. Available from: [Link]

-

Katritzky, A. R., et al. The Kinetics and Mechanism of the Electrophilic Substitution of Hetero-aromatic Compounds. Part XLVII. Nitration of Phenylisoxazoles. RSC Publishing. Available from: [Link]

-

Christensen, J. B., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC. Available from: [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

-

Shackelford, S. A., et al. Direct nitration of five membered heterocycles. Semantic Scholar. Available from: [Link]

-

ResearchGate. Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. Available from: [Link]

-

ResearchGate. Functionalization of isoxazoles via the 4‐isoxazolyl anion species. Available from: [Link]

-

Bondarenko, O. B., & Zyk, N. V. (2020). Synthesis and application of haloisoxazoles. Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Finton, K. A., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available from: [Link]

-

Hewings, M. J., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available from: [Link]

-

Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]

-

Wang, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC. Available from: [Link]

-

Olah, G. A., et al. "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available from: [Link]

-

Asif, M. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

-

Hewings, M. J., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Available from: [Link]

-

Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Available from: [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available from: [Link]

-